
ENMD-2076 in Acute Myeloid Leukemia: A
Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ENMD-2076 in

the treatment of Acute Myeloid Leukemia (AML) with other therapeutic alternatives. The

information is supported by available experimental data to offer an objective overview for

research and drug development professionals.

Executive Summary
ENMD-2076 is an orally active, multi-targeted kinase inhibitor with activity against Aurora A

kinase, FMS-like tyrosine kinase 3 (FLT3), and other kinases crucial for cell proliferation and

angiogenesis.[1][2] A Phase I clinical trial has investigated its safety and efficacy in patients

with relapsed or refractory AML. This guide summarizes the findings from this trial and places

them in the context of other available therapies for this patient population, including targeted

agents and standard chemotherapy.

ENMD-2076 Clinical Trial Data
A Phase I study was conducted to determine the maximum tolerated dose (MTD),

recommended Phase 2 dose (RP2D), and toxicities of ENMD-2076 in patients with relapsed or

refractory AML or chronic myelomonocytic leukemia (CMML).[1]

Efficacy in Relapsed/Refractory AML
Of the 16 evaluable patients in the Phase I trial, the following responses were observed:[1]
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Response Metric Number of Patients
Percentage of Evaluable
Patients

Complete Remission with

Incomplete Count Recovery

(CRi)

1 6.25%

Morphologic Leukemia-Free

State (MLFS)
3 18.75%

Reduction in Marrow Blast

Percentage (11-65%)
5 31.25%

Safety and Tolerability
The recommended Phase II dose (RP2D) for ENMD-2076 was established at 225 mg

administered orally once daily.[1] The most common non-hematological toxicities of any grade

included fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal

pain.[1] Dose-limiting toxicities (DLTs) observed were grade 3 fatigue, grade 3 typhilitis, grade 3

syncope, and grade 3 QTc prolongation.[1]

Comparison with Alternative Therapies for
Relapsed/Refractory AML
The treatment landscape for relapsed/refractory AML is diverse and depends on factors such

as patient fitness and mutational status. Below is a comparison of ENMD-2076 with other

therapeutic options.
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Therapy
Mechanism of
Action

Efficacy Highlights
(in
Relapsed/Refractor
y AML)

Common Grade ≥3
Adverse Events

ENMD-2076
Aurora A, FLT3, c-Kit,

VEGFR2 inhibitor[1]

1 CRi, 3 MLFS, 5 with

reduced marrow

blasts in 16 evaluable

patients[1]

Fatigue, typhilitis,

syncope, QTc

prolongation[1]

Gilteritinib (FLT3

Inhibitor)

Selective FLT3

inhibitor

Median OS: 9.3

months vs 5.6 months

for salvage

chemotherapy in

FLT3-mutated

patients. CR/CRh

rate: 34%[3]

Anemia, febrile

neutropenia,

thrombocytopenia[3]

Venetoclax (BCL-2

Inhibitor) +

Hypomethylating

Agents

BCL-2 inhibitor

In one study of

patients with R/R

AML, the combination

of venetoclax and

azacitidine led to a

CR/CRi rate of 43%[4]

Neutropenia,

thrombocytopenia,

febrile neutropenia[4]

Standard

Chemotherapy

Regimens (e.g.,

FLAG-IDA, MEC)

Cytotoxic agents
CR rates range from

44% to 59.4%[4]

Myelosuppression,

infections,

gastrointestinal

toxicities[4]

Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative effect of ENMD-2076 on AML cell lines was determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines: Human AML cell lines THP-1 and Kasumi-1 were used.[5]
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Treatment: Cells were treated with ENMD-2076 for 24 and 48 hours.[5]

Methodology:

Cells are seeded in 96-well plates.

ENMD-2076 is added at various concentrations.

After the incubation period, MTT solution is added to each well.

Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan

product.

The formazan crystals are dissolved using a solubilizing agent.

The absorbance is measured spectrophotometrically to determine cell viability.

Apoptosis Detection (Western Blot)
The induction of apoptosis by ENMD-2076 was assessed by detecting the activation of the

caspase pathway and changes in apoptosis-regulating proteins via Western blot.[5]

Cell Lysates: Protein extracts were prepared from AML cells treated with ENMD-2076.

Methodology:

Proteins are separated by size using SDS-PAGE.

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for apoptosis-related proteins

(e.g., Caspase-9, Caspase-3, PARP, Mcl-1, Bak, Bad, Bax).[5]

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).
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A substrate is added that reacts with the enzyme to produce a detectable signal

(chemiluminescence or colorimetric).

Signaling Pathways and Experimental Workflows
ENMD-2076 Mechanism of Action in AML
ENMD-2076 is a multi-kinase inhibitor that targets key signaling pathways involved in AML cell

proliferation and survival. Its primary targets include Aurora A kinase and FLT3. Inhibition of

these kinases leads to cell cycle arrest and induction of apoptosis.
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Caption: Mechanism of action of ENMD-2076 in AML cells.

Apoptosis Induction Pathway by ENMD-2076
Preclinical studies have shown that ENMD-2076 induces apoptosis in AML cells through the

activation of the intrinsic caspase pathway.[5] This involves the upregulation of pro-apoptotic

proteins and downregulation of anti-apoptotic proteins.
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Caption: ENMD-2076-induced apoptotic pathway in AML.

Experimental Workflow for Preclinical Evaluation
The preclinical assessment of ENMD-2076 in AML typically follows a standardized workflow to

evaluate its anti-leukemic activity.
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Caption: Workflow for preclinical evaluation of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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